![molecular formula C21H20FN3O3S2 B4446008 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide
Descripción general
Descripción
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide, commonly known as TAK-875, is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It is a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.
Mecanismo De Acción
TAK-875 works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. The activation of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide by TAK-875 is glucose-dependent, meaning that it only activates the receptor in the presence of glucose, which reduces the risk of hypoglycemia.
Biochemical and Physiological Effects:
TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing glucose-stimulated insulin secretion. It has also been shown to have a lower risk of hypoglycemia compared to other antidiabetic drugs, which is likely due to its glucose-dependent mechanism of action. In addition, TAK-875 has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-875 has several advantages for lab experiments, including its selective activation of the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and its glucose-dependent mechanism of action, which makes it a useful tool for studying insulin secretion in pancreatic β-cells. However, TAK-875 is a relatively new drug, and its long-term effects on pancreatic β-cells and other tissues are not yet fully understood. In addition, TAK-875 is not widely available for research purposes, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on TAK-875, including:
1. Investigating the long-term effects of TAK-875 on pancreatic β-cells and other tissues.
2. Studying the potential of TAK-875 to treat other metabolic disorders, such as obesity and dyslipidemia.
3. Developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and have similar glucose-dependent mechanisms of action.
4. Exploring the use of TAK-875 in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of hypoglycemia.
5. Investigating the potential of TAK-875 to prevent or delay the onset of type 2 diabetes mellitus in at-risk populations.
Conclusion:
TAK-875 is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in glucose-stimulated insulin secretion. TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs. There are several future directions for research on TAK-875, including investigating its long-term effects, studying its potential to treat other metabolic disorders, and developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor.
Aplicaciones Científicas De Investigación
TAK-875 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes mellitus. In preclinical studies, TAK-875 was shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia. In clinical trials, TAK-875 was shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs.
Propiedades
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-5-9-19(10-6-17)24-11-13-25(14-12-24)21(26)16-3-7-18(8-4-16)23-30(27,28)20-2-1-15-29-20/h1-10,15,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMKZUMRMJZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
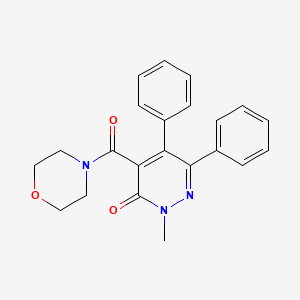
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
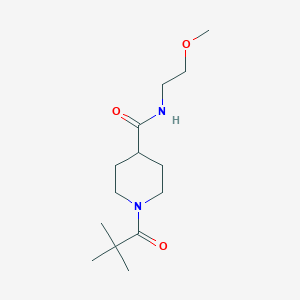
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
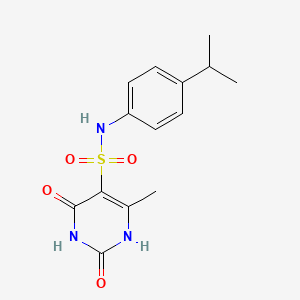
![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)
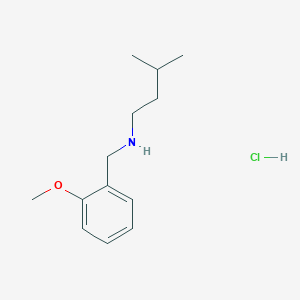
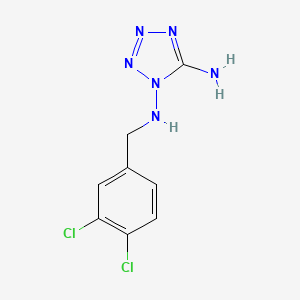
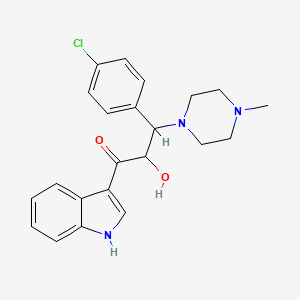
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4446016.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)